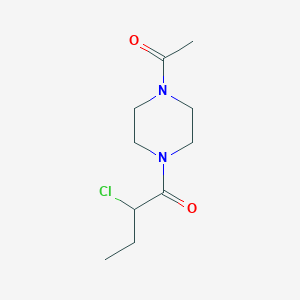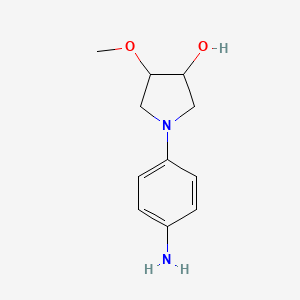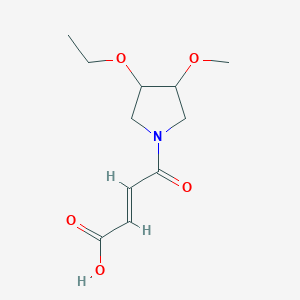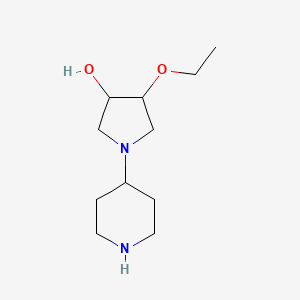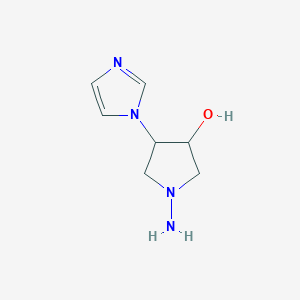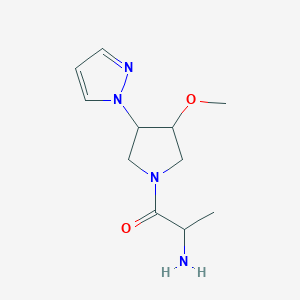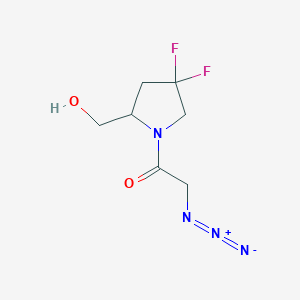![molecular formula C10H18N4O B1493228 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine CAS No. 2098072-83-2](/img/structure/B1493228.png)
1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine
Overview
Description
1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine (COCA) is an organonitrogen heterocycle compound which has been studied for its potential applications in medicinal chemistry and biochemistry. COCA is a cyclic compound with an azido group at the 2-position of the ethyl side chain and a cyclopenta[e][1,4]oxazepine core. This compound has been studied for its ability to act as a ligand in various biochemical processes, and its potential to be used as a drug in the treatment of various diseases.
Scientific Research Applications
Synthesis and Structural Information
Peptidotriazoles Synthesis : Copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, including primary, secondary, and tertiary alkyl azides, aryl azides, and an azido sugar, produces diversely 1,4-substituted [1,2,3]-triazoles. This is relevant to the synthesis of compounds like 1-(2-azidoethyl)octahydro-1H-cyclopenta[e][1,4]oxazepine (Tornøe, Christensen, & Meldal, 2002).
Phosphine-Mediated Construction : A phosphine-mediated tandem reaction of ynones with 2-azido alcohols offers a route to construct 1,4-oxazepines and 1,3-oxazines, potentially applicable to the synthesis of compounds similar to this compound (François-Endelmond et al., 2010).
Ring-Fused 1-Benzazepines Synthesis : A [1,5]-hydride shift/7-endo cyclization sequence is used to transform 2-(aryl)cyclopropane 1,1-diester derivatives into 1-benzazepines, indicating a potential synthetic route relevant to the structure of this compound (Suh, Kwon, & Kim, 2017).
Intramolecular Michael-type Additions : The reaction of anions derived from 1,3-diketones or cyclopentadiene with 4-chloroalkyl-1,4-dihydropyridines or with azepines, leading to 2-azabicyclo[3.2.1]oct-3-enes, provides insights into constructing complex structures similar to this compound (Gregory, Bullock, & Chen, 1985).
Biological Applications
Synthesis and Antibacterial Activities : Synthesis of 2-oxaisocephems, which are structurally similar to this compound, and their evaluation for antibacterial activities against gram-positive bacteria, including MRSA and Enterococcus faecalis, highlights the potential medicinal applications of similar compounds (Tsubouchi, Tsuji, Yasumura, & Ishikawa, 1994).
Antibacterial and Anticancer Agents : Benzoxepine-1,2,3-triazole hybrids, synthesized using a Cu-catalyzed azide–alkyne cycloaddition (CuAAC) strategy, showed antibacterial properties against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines. This suggests potential applications for similar compounds in treating bacterial infections and cancer (Kuntala et al., 2015).
properties
IUPAC Name |
1-(2-azidoethyl)-2,3,5,5a,6,7,8,8a-octahydrocyclopenta[e][1,4]oxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-13-12-4-5-14-6-7-15-8-9-2-1-3-10(9)14/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPRRNJFHGBTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCN(C2C1)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-chloro-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propan-1-one](/img/structure/B1493149.png)
![(E)-4-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B1493151.png)
![5-(6-chloropyrimidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1493152.png)
